molecular formula C15H16FN3O3 B2909879 8-(4-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-47-5

8-(4-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2909879
CAS No.: 942006-47-5
M. Wt: 305.309
InChI Key: IQXXFLKIRMADPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione represents a novel chemotype of delta opioid receptor (DOR)-selective agonists, identified through high-throughput screening of a GPCR-focused chemical library . This chemotype is of significant research value as it offers a distinct pharmacological profile from previously studied DOR agonists like SNC80, which are associated with adverse effects such as seizures and rapid tachyphylaxis, partly due to their high efficacy in recruiting β-arrestin . In contrast, this novel class of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives is characterized by a slightly biased signaling toward G-protein pathways with lower β-arrestin recruitment efficacy . Docking and molecular dynamic simulations indicate that these agonists bind to the orthosteric site of the DOR . The most potent compound in this class has demonstrated high selectivity for DOR over a panel of 167 other GPCRs and has shown efficacy in a preclinical model of inflammatory pain . This makes this compound a crucial research tool for exploring biased signaling at the DOR and for developing potential future therapeutics for neurological and psychiatric disorders such as chronic pain and migraine, with an potentially improved adverse effect profile .

Properties

IUPAC Name

8-(4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c1-18-13(21)15(17-14(18)22)6-8-19(9-7-15)12(20)10-2-4-11(16)5-3-10/h2-5H,6-9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXXFLKIRMADPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction of appropriate precursors, such as hydantoins or related compounds, under acidic or basic conditions.

    Introduction of the Fluorobenzoyl Group: The next step involves the introduction of the 4-fluorobenzoyl group. This can be done via an acylation reaction using 4-fluorobenzoyl chloride in the presence of a base like triethylamine or pyridine.

    Methylation: The final step is the methylation of the triazaspirodecane core, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the spirocyclic nitrogen atoms. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the benzoyl moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The fluorine atom in the benzoyl group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or N-oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

8-(4-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8-(4-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activities

The table below summarizes key derivatives of the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, highlighting substituent variations and their biological effects:

Compound Name Substituents Biological Activity/Application Key Data Source ID
8-(4-Fluorobenzoyl)-3-methyl (Target) 8: 4-Fluorobenzoyl; 3: Methyl Under investigation N/A (hypothesized CNS/anticancer potential)
CWHM-123 8: 5-Chloro-2-hydroxybenzyl; 3: Ethyl; 1: Isopentyl Antimalarial IC50: 0.310 µM (Plasmodium falciparum 3D7)
CWHM-505 8: 4,5-Dichloro-2-hydroxybenzyl; 3: Ethyl; 1: Isopentyl Antimalarial IC50: 0.099 µM (P. falciparum 3D7)
TRI-BE (8-Benzyl) 8: Benzyl; 3: Unsubstituted Anticancer (inhibits migration in PC3 prostate cancer) Inhibits FAK/MMP-2/MMP-9; available as a research sample
8-(3-Ethoxypropyl)-6-methyl 8: 3-Ethoxypropyl; 6: Methyl Myelostimulation (bone marrow stimulation) Synthesized in 35% yield; IR: 1722 cm⁻¹ (C=O)
8-[3-Chloro-5-(trifluoromethyl)pyridinyl] 8: 3-Chloro-5-(trifluoromethyl)pyridinyl Undisclosed CAS 338408-74-5; discontinued commercial availability
3-Methyl hydrochloride salt 3: Methyl; hydrochloride salt Research chemical Molecular weight: 219.67 g/mol; stored at 2–8°C

Key Findings from Comparative Studies

Antimalarial Potency: CWHM-123 and CWHM-505 demonstrate nanomolar IC50 values against P. falciparum, with the dichloro analogue (CWHM-505) showing 3-fold higher potency. The 5-chloro-2-hydroxybenzyl group enhances antimalarial activity compared to the target compound’s fluorobenzoyl group, likely due to improved target (e.g., parasite kinase) binding . In contrast, the target compound’s 4-fluorobenzoyl group may confer selectivity for mammalian targets (e.g., HIF prolyl hydroxylases) rather than parasitic enzymes .

Anticancer Activity :

  • TRI-BE (8-benzyl derivative) inhibits prostate cancer cell migration by downregulating FAK and MMPs. The benzyl group’s hydrophobicity may enhance membrane permeability, whereas the target compound’s fluorobenzoyl group could improve solubility and reduce off-target effects .

Synthetic Feasibility :

  • Derivatives with alkoxy chains (e.g., 3-ethoxypropyl) are synthesized in moderate yields (35–61%) via one-pot reactions, while halogenated analogues (e.g., CWHM-123) require multi-step protocols with lower yields (58–66%) .
  • The target compound’s synthesis likely involves Suzuki coupling or Buchwald-Hartwig amination, similar to (32–58% yields) .

Physicochemical Properties :

  • Lipophilicity : Alkoxy-substituted derivatives (e.g., 3-butoxypropyl) exhibit higher logP values than fluorinated or chlorinated analogues, affecting blood-brain barrier penetration .
  • Solubility : The hydrochloride salt form of 3-methyl derivatives improves aqueous solubility compared to neutral spirohydantoins .

Biological Activity

8-(4-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a novel compound with significant biological activity, particularly in the context of inhibiting receptor-interacting protein kinase 1 (RIPK1). This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H16FN3O3
  • Molecular Weight : 305.309 g/mol
  • IUPAC Name : this compound

The primary mechanism of action for this compound involves the inhibition of RIPK1. This kinase plays a crucial role in necroptosis, a form of programmed cell death that is triggered by various death receptor pathways. By inhibiting RIPK1, the compound disrupts the necroptosis signaling pathway, which can have profound implications in treating various diseases characterized by excessive cell death or inflammation.

Target Pathways

  • Necroptosis Signaling Pathway : Initiated by signals from tumor necrosis factor (TNF) superfamily receptors.
  • Biochemical Effects : The inhibition leads to reduced cell death and preservation of cellular integrity during pathological conditions.

Biological Activity and Therapeutic Potential

Research indicates that compounds structurally related to this compound exhibit promising therapeutic effects in several contexts:

Cardiovascular Applications

A study highlighted the role of similar triazaspiro compounds in myocardial infarction models. These compounds showed:

  • Decreased Apoptotic Rates : Reduced cell death in heart tissues during reperfusion.
  • Improved Cardiac Function : Enhanced recovery post-myocardial infarction when administered during reperfusion .

Cancer Research

The inhibition of RIPK1 is particularly relevant in cancer therapy:

  • Tumor Growth Inhibition : By modulating necroptosis and apoptosis pathways, these compounds can potentially inhibit tumor growth and metastasis.

Data Tables

PropertyValue
Molecular FormulaC15H16FN3O3
Molecular Weight305.309 g/mol
Purity≥95%
TargetRIPK1
Primary ActionNecroptosis Inhibition

Case Studies

  • Myocardial Infarction Study :
    • Objective : Evaluate the effects of triazaspiro derivatives on cardiac function post-infarction.
    • Findings : The administration of these compounds resulted in a significant reduction in apoptotic cells and improved overall cardiac function after ischemic events .
  • Cancer Cell Line Studies :
    • Objective : Assess the impact on tumor cell lines with high RIPK1 expression.
    • Results : Compounds demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis in vitro.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.